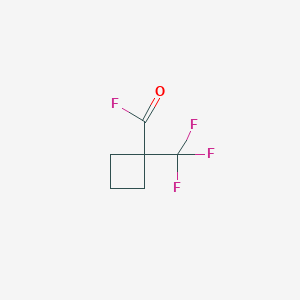![molecular formula C12H10BrNO4 B13424529 Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. A common method includes the use of N-bromosuccinimide (NBS) for bromination under radical conditions, often initiated by light or heat . The esterification step can be achieved using ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.
Reduction Products: Reduced products often feature alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, particularly in cancer and antiviral research.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets. The brominated indole core can bind to various enzymes or receptors, modulating their activity. The dioxolo ring may enhance the compound’s binding affinity and specificity . Pathways involved often include inhibition of key enzymes or disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromoindole-2-carboxylate
- 5-Bromo-2-methylindole
- 7-Bromo-1H-indole-3-carboxylate
Uniqueness
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to its dioxolo ring fused to the indole core, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for developing novel pharmaceuticals and synthetic methodologies .
Propiedades
Fórmula molecular |
C12H10BrNO4 |
|---|---|
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-2-16-12(15)11-10(13)6-3-8-9(18-5-17-8)4-7(6)14-11/h3-4,14H,2,5H2,1H3 |
Clave InChI |
CKYUDJNDHNPDEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


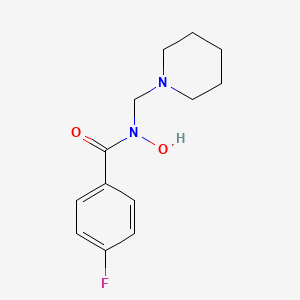
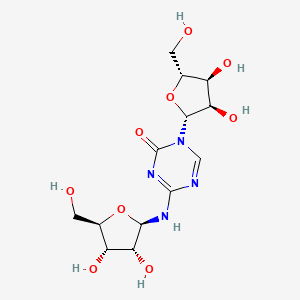
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

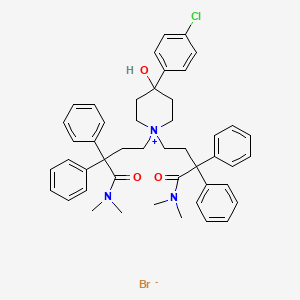

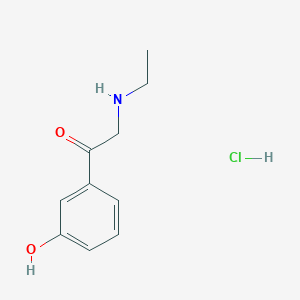


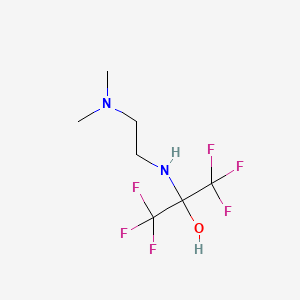
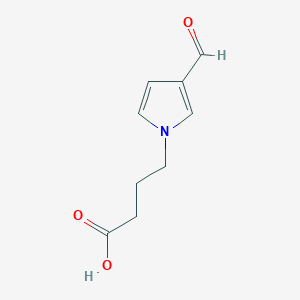
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

